8-Phenylnaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-phenylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPPOYMDNZEHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577184 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129957-20-6 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 8 Phenylnaphthalen 1 Ol and Its Structural Analogues
Transition Metal-Catalyzed C-H Activation for Arylation
Transition metal-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of 8-arylnaphthalen-1-ols. This method avoids the need for pre-functionalization of the naphthalene (B1677914) core, a step often required in classical cross-coupling reactions. nih.gov The innate hydroxyl group of 1-naphthol (B170400) acts as a directing group, guiding the metal catalyst to selectively activate the C-H bond at the peri-position (C8). nih.govrutgers.edu
Ruthenium-Catalyzed ortho-C-H Arylation of 1-Naphthol
Ruthenium catalysts have proven to be particularly effective for the peri-C-H arylation of 1-naphthol, overcoming some of the limitations observed with other transition metals like palladium. nih.govsci-hub.se These ruthenium-based systems exhibit broad functional group tolerance and can effectively couple both aryl and heteroaryl halides. nih.gov
The proposed mechanism for the ruthenium-catalyzed C-H arylation of 1-naphthol involves a series of well-defined steps. The catalytic cycle is believed to initiate with the coordination of the ruthenium catalyst to the hydroxyl group of 1-naphthol. This is followed by a chelation-assisted C-H bond activation at the C8 position, forming a ruthenacycle intermediate. mdpi.comspringernature.com Subsequent oxidative addition of the aryl halide to the ruthenium center, followed by reductive elimination, furnishes the desired 8-arylnaphthalen-1-ol and regenerates the active ruthenium catalyst. nih.gov The presence of both a carbonate and an acetate (B1210297) base is crucial for the reaction's success, a feature also observed in related palladium-catalyzed systems. nih.govsci-hub.se
A key advantage of the ruthenium-catalyzed methodology is its broad substrate scope, accommodating a wide variety of aryl and heteroaryl halides. nih.gov The reaction successfully couples both electron-rich and electron-poor aryl iodides and bromides. nih.govsci-hub.se Notably, the ruthenium system demonstrates superior tolerance for heteroaromatic halides compared to palladium-based methods, which often struggle with such substrates. nih.govsci-hub.se This allows for the single-step synthesis of complex 8-arylnaphthalen-1-ol derivatives containing nitrogen heterocycles like pyridine (B92270) and pyrimidine, which are components of promising dye molecules. nih.gov
The reaction also tolerates various functional groups on the aryl halide, including primary anilines, aldehydes, and esters. nih.gov While ortho-substitution on the aryl halide can lead to lower yields, even sterically demanding substrates like 1-bromopyrene (B33193) can be coupled effectively. nih.gov Furthermore, the system shows selectivity for the more reactive carbon-halide bond in dihalide substrates, enabling orthogonal functionalization. sci-hub.se
Table 1: Examples of Ruthenium-Catalyzed C-H Arylation of 1-Naphthol
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | 8-Phenylnaphthalen-1-ol | 93 |
| 2 | Bromobenzene | This compound | >99 |
| 3 | 2-Iodotoluene | 8-(2-Methylphenyl)naphthalen-1-ol | 59 |
| 4 | 4-Bromobenzaldehyde | 4-(8-Hydroxynaphthalen-1-yl)benzaldehyde | 57 |
| 5 | 1-Bromopyrene | 8-(Pyren-2-yl)naphthalen-1-ol | 73 |
Data sourced from a study on ruthenium-catalyzed C-H arylation of 1-naphthol. nih.gov
The ruthenium-catalyzed arylation of 1-naphthol has been optimized for efficiency and can be performed on a larger scale. nih.govsci-hub.se Optimal conditions typically involve using [Ru(p-cymene)Cl2]2 as the catalyst precursor, a combination of cesium carbonate and potassium acetate as bases, and N-methyl-2-pyrrolidinone (NMP) as the solvent. nih.govsci-hub.se The reaction can be conducted on a 10.0 mmol scale using standard Schlenk line techniques, demonstrating its practicality for laboratory-scale synthesis. sci-hub.se Recent advancements in process intensification, such as the use of resonant acoustic mixing, have shown potential for rapid and scalable ruthenium-catalyzed C-H functionalization reactions, suggesting that further optimization for industrial applications may be possible. nih.gov
Comparative Analysis with Palladium-Mediated Methodologies
While palladium-catalyzed C-H arylation of 1-naphthol was a significant advancement, ruthenium-based methods have demonstrated several key advantages. Palladium-catalyzed procedures generally provide high yields only with aryl iodides and exhibit limited functional group tolerance. nih.govsci-hub.se For instance, reactions with anilines or heteroaromatic halides are often problematic under palladium catalysis. nih.gov
In contrast, ruthenium catalysts are more tolerant of less reactive aryl halides, such as bromides, and show greater compatibility with a wider range of functional groups and heteroaromatic substrates. nih.govsci-hub.se This expanded scope makes the ruthenium-catalyzed approach a more versatile and powerful tool for accessing a diverse library of 8-arylnaphthalen-1-ol derivatives. nih.gov While both methods often require a combination of bases, the broader substrate compatibility of the ruthenium system makes it a valuable complement to existing palladium-catalyzed protocols. nih.gov
Cyclization-Based Construction of the Naphthalene Framework
An alternative approach to constructing the this compound scaffold involves the cyclization of appropriately substituted precursors. These methods build the naphthalene ring system itself, with the aryl group at the 8-position being incorporated during the cyclization process or in a subsequent step.
One such strategy involves the selective cyclization of ortho-alkynylarylketones. These starting materials can be prepared through a Sonogashira coupling reaction. researchgate.net By treating these precursors with a Brønsted acid under specific conditions, a 6-endo-dig cyclization can be induced to form the 2-phenylnaphthalen-1-ol intermediate. researchgate.netresearchgate.net This method offers a pathway to the naphthalene core, which can then be further functionalized if necessary.
Other transition metals, such as gold, have also been employed in cyclization reactions to form naphthalene derivatives. Gold-catalyzed intramolecular cyclization of alkynyl esters can lead to the formation of the arylnaphthalene lactone precursor, which can then be converted to the desired naphthalenol. frontiersin.org These cyclization-based strategies provide a complementary synthetic route to the direct C-H arylation methods, offering flexibility in the design and synthesis of complex naphthalenic structures.
Selective Electrophilic Cyclization of ortho-Carbonylarylacetylenols
A notable strategy for the synthesis of phenylnaphthalen-1-ol analogues involves the selective electrophilic cyclization of ortho-carbonylarylacetylenols. rsc.orgscispace.comresearchgate.netrsc.org This method provides a powerful means to construct the naphthalene core with a phenyl substituent at a specific position.
The regioselective 6-endo-dig cyclization of ortho-alkynylarylketones has emerged as a key route to producing 2-phenylnaphthalen-1-ol analogues. rsc.orgscispace.comresearchgate.netrsc.org This pathway is thermodynamically favored over the 5-exo-dig cyclization due to the formation of a stable aromatic six-membered ring. rsc.orgacs.org In this process, ortho-alkynylarylketones, which can be prepared from the Sonogashira coupling of 2-haloarylacetophenones and pent-4-yn-1-ol derivatives, undergo intramolecular cyclization. rsc.orgscispace.comresearchgate.netrsc.org The reaction is often conducted in a specific solvent like methyl trimethylacetate, which helps to suppress the competing 5-exo-dig cyclization pathway that would lead to cyclopenta[a]naphthalenol products. rsc.orgscispace.comresearchgate.netrsc.org This selectivity ensures the predominant formation of the desired 2-phenylnaphthalen-1-ol scaffold.
The choice of catalyst system, specifically between Brønsted acids and Lewis acids, has a profound influence on the outcome of the electrophilic cyclization of ortho-carbonylarylacetylenols. rsc.orgscispace.comresearchgate.netrsc.org
When a Brønsted acid, such as (+)-camphorsulfonic acid ((+)-CSA) or p-toluenesulfonic acid (p-TsOH), is used, the reaction is directed towards the formation of 2-phenylnaphthalen-1-ol intermediates via the 6-endo-dig cyclization pathway. rsc.orgscispace.comresearchgate.netrsc.org The reaction is typically heated to facilitate the transformation. rsc.orgscispace.comresearchgate.net
Conversely, switching to a Lewis acid catalyst, such as bismuth(III) triflate (Bi(OTf)₃), leads to a divergent reaction pathway, favoring the formation of cyclopenta[a]naphthalenol products. rsc.orgscispace.comresearchgate.netrsc.org This highlights the critical role of the catalyst in controlling the regioselectivity of the cyclization. In some cases, a synergistic effect between a Lewis acid (like ZnCl₂) and a chiral Brønsted acid has been utilized to achieve enantioselective Nazarov cyclizations, a related type of electrocyclization. nih.gov This cooperative catalysis allows for precise control over the stereochemistry of the final product. nih.gov The differing outcomes are attributed to the distinct modes of activation of the allene (B1206475) or alkyne functionalities by Brønsted and Lewis acids. rsc.org
Table 1: Catalyst Influence on Cyclization of ortho-Carbonylarylacetylenols
| Catalyst Type | Predominant Product | Cyclization Pathway | Reference |
|---|---|---|---|
| Brønsted Acid (e.g., (+)-CSA) | 2-Phenylnaphthalen-1-ol Analogues | 6-endo-dig | rsc.orgscispace.comresearchgate.netrsc.org |
| Lewis Acid (e.g., Bi(OTf)₃) | Cyclopenta[a]naphthalenol Analogues | 5-exo-dig | rsc.orgscispace.comresearchgate.netrsc.org |
| Synergistic Lewis-Brønsted Acid | Enantioselective Cyclopenta[b]indoles | Nazarov Cyclization | nih.gov |
Precursor Synthesis via Cross-Coupling Reactions
The synthesis of the necessary precursors for the aforementioned cyclization reactions often relies on powerful cross-coupling methodologies. The Sonogashira coupling reaction is frequently employed to prepare the key ortho-alkynylarylketone substrates. rsc.orgscispace.comresearchgate.netrsc.org This reaction involves the coupling of a terminal alkyne (like pent-4-yn-1-ol derivatives) with an aryl or vinyl halide (such as 2-haloarylacetophenone) in the presence of a palladium catalyst and a copper co-catalyst. rsc.orgscispace.comresearchgate.netrsc.org This method allows for the efficient construction of the carbon skeleton required for the subsequent cyclization to form the phenylnaphthalene core.
Another significant advancement in precursor synthesis is the development of a ruthenium-catalyzed C-H arylation of 1-naphthol. nih.govsci-hub.se This method directly introduces an aryl group at the C8 position of 1-naphthol, providing a more direct route to 8-aryl-1-naphthols, including the parent compound this compound. nih.govsci-hub.se This approach overcomes some of the limitations of previous palladium-catalyzed methods, offering broader functional group tolerance and high yields with both aryl iodides and bromides. nih.govsci-hub.se
Table 2: Ruthenium-Catalyzed C-H Arylation of 1-Naphthol
| Aryl Halide | Product | Yield | Reference |
|---|---|---|---|
| Iodobenzene | This compound | 93% | nih.govsci-hub.se |
| Bromobenzene | This compound | >99% | nih.govsci-hub.se |
| 2-Iodotoluene | 8-(2-Methylphenyl)naphthalen-1-ol | 59% (Condition A), 16% (Condition B) | nih.govsci-hub.se |
| 1-Bromopyrene | 8-(Pyren-2-yl)naphthalen-1-ol | 73% | nih.gov |
Organometallic Cross-Coupling for Diaryl Naphthalene Architectures
Organometallic cross-coupling reactions are indispensable tools for constructing diaryl naphthalene architectures, offering a versatile and efficient means to form carbon-carbon bonds.
Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Corriu coupling, have proven effective for the synthesis of diaryl naphthalenes. This reaction typically involves the coupling of an aryl Grignard reagent with an aryl halide. ornl.govgoogle.comresearchgate.net The use of nickel catalysts is advantageous due to their lower cost compared to palladium. ornl.gov These methods have been successfully applied to the synthesis of 1,8-diarylnaphthalenes. google.com The reaction can tolerate a range of functional groups and can be used with various aryl Grignard reagents and aryl halides. organic-chemistry.org The development of bulky N-heterocyclic carbene (NHC) ligands for nickel has further enhanced the catalytic activity and selectivity in these cross-coupling reactions. rsc.org
Related Synthetic Pathways for Phenylnaphthol Isomers and Analogues
Beyond the specific strategies for this compound, a variety of synthetic pathways exist for accessing its isomers and other analogues. The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of phenylnaphthalenes, offering high yields and functional group tolerance. ornl.gov This reaction typically involves the coupling of an arylboronic acid with an aryl halide catalyzed by a palladium complex.
Alternative approaches include the Wurtz synthesis, which involves the reaction of a chloronaphthalene with a halobenzene in the presence of sodium metal, although this method can be hazardous and result in lower yields. ornl.gov The development of cobalt-catalyzed electrochemical cross-coupling of aryl halides has also emerged as a powerful tool for the synthesis of axially chiral biaryls, which can be precursors to substituted phenylnaphthalene derivatives. chinesechemsoc.org
Mechanistic Investigations and Chemical Transformations of 8 Phenylnaphthalen 1 Ol Systems
Elucidation of Reaction Pathways in C-H Arylation
The direct C-H arylation of 1-naphthol (B170400) is a primary strategy for synthesizing 8-phenylnaphthalen-1-ol, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. Key mechanistic pathways are predominantly catalyzed by transition metals like ruthenium and palladium, although metal-free and other metal-mediated methods have also been developed.
A prominent pathway involves ruthenium catalysis. nih.govsci-hub.se The reaction mechanism is proposed to initiate with the deprotonation of the 1-naphthol's hydroxyl group. The resulting naphthoxide then coordinates to the ruthenium center. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond at the C8 position is activated, leading to the formation of a ruthenacycle intermediate. nih.govsci-hub.se Subsequent oxidative addition of an aryl halide to the ruthenium center, followed by reductive elimination, forges the new carbon-carbon bond, yielding the 8-aryl-1-naphthol product and regenerating the active catalyst. nih.govsci-hub.se
Palladium-catalyzed systems also facilitate this transformation. The reaction of 1-naphthol with aryl iodides in the presence of a palladium catalyst and a cesium carbonate base selectively yields 8-aryl-1-naphthols. oup.com The mechanism is believed to involve the pre-coordination of the phenolic oxygen to an arylpalladium species. This coordination directs the catalyst to the spatially proximal C8 position, facilitating the C-H activation and subsequent coupling. oup.com
More recently, methods utilizing bismuth(V) reagents have emerged for the C-H arylation of naphthols. worktribe.com This pathway involves the rate-limiting formation of a Bi(V) phenoxide intermediate. This is followed by a rapid, regioselectivity-determining ligand coupling step that resembles an electrophilic aromatic substitution, where the aryl group is transferred to the naphthol ring. worktribe.com
Stereochemical Control and Regioselectivity in Arylnaphthol Formation
A defining feature in the synthesis of this compound from 1-naphthol is the exceptional regioselectivity for the C8 position (the peri-position). This selectivity is a direct consequence of the directing-group capacity of the hydroxyl group at C1. In metal-catalyzed reactions, the phenolic oxygen acts as an anchor, coordinating to the metal center (e.g., ruthenium or palladium). nih.govoup.com This brings the catalytic machinery into close proximity with the C-H bond at the C8 position, favoring its activation over other C-H bonds on the naphthalene (B1677914) ring. nih.govoup.com The use of specific bases, such as a combination of carbonate and acetate (B1210297), has been found to be essential for optimizing this regioselective outcome in some catalytic systems. nih.gov
While this compound itself is an achiral molecule, the principles of stereochemical control are paramount when synthesizing more complex, biologically active arylnaphthalene lignans, which often contain multiple chiral centers. numberanalytics.comrijournals.com Achieving stereochemical control in these syntheses requires the use of chiral catalysts, auxiliaries, or reagents to influence the spatial arrangement of atoms during bond formation. numberanalytics.comrijournals.com The development of asymmetric methods for the C-H arylation of prochiral naphthol substrates remains a significant challenge, where controlling the atropisomerism of the resulting biaryl axis is a key objective.
The table below details the yields for the synthesis of various 8-aryl-1-naphthol derivatives using a ruthenium-catalyzed C-H arylation method, illustrating the scope of the reaction. sci-hub.se
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | This compound | 93% |
| Bromobenzene | This compound | >99% |
| 1-Iodo-4-methoxybenzene | 8-(4-Methoxyphenyl)naphthalen-1-ol | 71% |
| 1-Iodo-4-fluorobenzene | 8-(4-Fluorophenyl)naphthalen-1-ol | 72% |
| 1-Iodo-4-(trifluoromethyl)benzene | 8-(4-(Trifluoromethyl)phenyl)naphthalen-1-ol | 96% |
| 1-Iodo-3-methoxybenzene | 8-(3-Methoxyphenyl)naphthalen-1-ol | 71% |
| 1-Iodo-2-methylbenzene | 8-(o-Tolyl)naphthalen-1-ol | 16% |
Oxidative and Reductive Transformations of the this compound Core
The this compound scaffold can undergo various transformations that modify its oxidation state. The phenolic and aromatic nature of the core makes it susceptible to both oxidative and reductive processes.
Oxidative Transformations: A key oxidative reaction is the conversion of phenylnaphthalenol derivatives into naphthoquinones. Naphthoquinones are important structural cores in many bioactive compounds. rsc.org This transformation can be achieved using various oxidizing agents, effectively converting the hydroxyl group and the associated aromatic ring into a quinone system. For instance, 2-phenylnaphthalen-1-ol, a structural isomer, has been successfully utilized to prepare the corresponding naphthoquinone, demonstrating a viable oxidative pathway for this class of compounds. rsc.org
Reductive Transformations: Reductive processes can also be applied to the arylnaphthol core. A significant transformation is the reductive deoxygenation of the phenolic hydroxyl group. This reaction effectively removes the oxygen functionality, converting the this compound into 1-phenylnaphthalene (B165152). Methods for this transformation include the use of reagents like InBr₃/Et₃SiH, which can directly reduce esters and could be adapted for the deoxygenation of the naphthol. nih.gov Such reactions are valuable for modifying the electronic properties of the aromatic system or for preparing hydrocarbon backbones for further functionalization.
Photochemical Reactivity of Arylnaphthol Derivatives
The extended π-conjugated system of arylnaphthols, including this compound, makes them amenable to photochemical reactions. These reactions, initiated by the absorption of light, can lead to unique molecular rearrangements and cyclizations. msu.edu
A significant photochemical transformation is the oxidative photocyclization of precursor molecules to form the arylnaphthalene framework itself. atlasofscience.org For example, 1,7-diaryl-1,6-diyne precursors can undergo a ruthenium-catalyzed cyclization to form a diene intermediate, which is then subjected to a photopromoted oxidative aromatization to yield the fused 4-phenylnaphthalene-1-yl carboxylate structure. atlasofscience.org This demonstrates the power of light to drive the final aromatization step in the synthesis of the core structure.
Furthermore, the photochemical behavior of related styrylthiophenes, which undergo photocyclization to form thiahelicenes, provides insight into the potential reactivity of this compound derivatives. nih.gov This process involves the light-induced excitation of the stilbene-like moiety, leading to an intramolecular cyclization and subsequent oxidation to form a new aromatic ring. nih.gov By analogy, irradiation of appropriately substituted this compound derivatives could induce intramolecular C-C bond formation, leading to complex polycyclic aromatic systems.
Exploration of Radical-Mediated Reaction Mechanisms
Radical-mediated reactions offer alternative pathways for the synthesis and functionalization of the this compound system, often proceeding under conditions distinct from traditional ionic or organometallic mechanisms. nih.gov
A notable example is the transition-metal-free double arylation of naphthols using diaryliodonium salts. researchgate.netfrontiersin.org This reaction is initiated by a radical species, such as the tetramethylpiperidinyl radical (TMP•), which abstracts a hydrogen atom from the naphthol to generate a naphthyl radical. researchgate.net This radical can then react with the diaryliodonium salt to achieve C-arylation. The process can be chemoselective, allowing for sequential C-C and C-O bond formation. researchgate.net
Manganese-mediated radical cyclization provides another route to the arylnaphthalene lignan (B3055560) core. frontiersin.org In this mechanism, a precursor containing an alkyne and an aryl group is treated with Mn(OAc)₃. The reaction proceeds through the formation of a radical species which undergoes a 5-exo-dig cyclization onto the alkyne, followed by a second cyclization of the resulting vinyl radical onto the aromatic ring to construct the naphthalene core. frontiersin.org
The generation of α-amino radicals in the presence of alkenes and a copper catalyst can also lead to difunctionalization reactions, highlighting the versatility of radical intermediates in forming C-C, C-N, and C-S bonds. nsf.gov These principles could be applied to functionalize derivatives of this compound containing alkenyl side chains, demonstrating the potential for radical-mediated modifications of the core structure.
Structural Elaboration and Synthesis of Functionalized 8 Phenylnaphthalen 1 Ol Derivatives
Introduction of Substituents on the Phenyl Moiety
Electrophilic aromatic substitution is a primary method for functionalizing the phenyl ring. The hydroxyl group on the naphthalene (B1677914) ring is an activating group, and while its electronic influence on the remote phenyl ring is minimal, the phenyl group itself can be readily substituted. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation can be employed. The position of substitution on the phenyl ring is directed by the existing substitution pattern. In the absence of other substituents on the phenyl ring, a mixture of ortho, meta, and para products can be expected, with the para-substituted product often being the major isomer due to steric hindrance from the bulky naphthalene group.
Nucleophilic aromatic substitution on the phenyl ring is also a viable strategy, particularly if the ring is activated by electron-withdrawing groups. For instance, the presence of a nitro group on the phenyl ring facilitates the displacement of a suitably positioned leaving group by a variety of nucleophiles.
The following table summarizes potential electrophilic substitution reactions on the phenyl moiety of 8-phenylnaphthalen-1-ol.
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 8-(Nitrophenyl)naphthalen-1-ol isomers |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 8-(Halophenyl)naphthalen-1-ol isomers |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 8-(Acylphenyl)naphthalen-1-ol isomers |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 8-(Alkylphenyl)naphthalen-1-ol isomers |
Functionalization of the Naphthalene Ring System
The naphthalene ring system of this compound is rich in electron density and susceptible to a variety of functionalization reactions. The presence of the hydroxyl group at the C1 position and the phenyl group at the C8 position significantly influences the regioselectivity of these transformations.
The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C2, C4, and C5 positions. However, the peri-position (C8) is already occupied by the phenyl group, which will sterically hinder substitution at adjacent positions.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of naphthalene derivatives. researchgate.netnih.gov The hydroxyl group can act as a directing group, facilitating functionalization at the ortho-position (C2). researchgate.net Furthermore, directing groups can be installed at the C1 position to guide functionalization to other positions on the naphthalene ring. researchgate.net For instance, a carbonyl group at C1 can direct C-H activation to the C8 position, although in this case, it is already substituted. researchgate.net
Common functionalization reactions for the naphthalene ring include:
Halogenation: Introduction of bromine or chlorine atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration can be performed using nitric acid in the presence of a dehydrating agent. The regioselectivity will be influenced by the strong directing effect of the hydroxyl group.
Sulfonation: Treatment with sulfuric acid can lead to the introduction of a sulfonic acid group.
The table below outlines some potential functionalization reactions on the naphthalene ring of this compound.
| Reaction | Reagents | Potential Products |
| Bromination | NBS | Brominated this compound derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |
| C-H Alkenylation | Alkenes, Rh(III) catalyst | Alkenylated this compound derivatives researchgate.net |
Design and Synthesis of Binaphthyl and Polycyclic Naphthalene Analogues
The construction of binaphthyl and larger polycyclic aromatic hydrocarbon (PAH) structures based on the this compound framework leads to molecules with extended π-conjugation and unique chiroptical properties.
Binaphthyl Analogues: Oxidative coupling of naphthol derivatives is a common method for the synthesis of binaphthyl compounds. nih.govacs.orgsemanticscholar.orgrsc.org In the case of this compound, intramolecular or intermolecular oxidative coupling could potentially lead to the formation of binaphthyl structures. Metal catalysts, such as iron(III) or copper(II) salts, are often employed to facilitate this transformation. nih.gov The regioselectivity of the coupling is influenced by the steric and electronic properties of the substituents.
Polycyclic Naphthalene Analogues: The synthesis of extended polycyclic aromatic systems can be achieved through various cyclization reactions. For instance, intramolecular Friedel-Crafts-type reactions can be envisioned if a suitable acyl or alkyl group is introduced onto the phenyl or naphthalene ring. Annulative dimerization of phenylene triflates, followed by a Scholl reaction, is another powerful method for creating fully fused PAHs. chemistryviews.org Furthermore, phenyl-addition/dehydrocyclization (PAC) pathways, which involve the reaction of phenyl radicals with naphthalene systems at high temperatures, can lead to the formation of complex aromatic structures. nih.gov
Synthesis of Chiral Derivatives and Enantioselective Approaches
The introduction of chirality into the this compound scaffold is of significant interest for applications in asymmetric catalysis and materials science. Atropisomerism, arising from restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings, is a key source of chirality in this system.
Synthesis of Chiral Derivatives: Chiral derivatives of this compound can be prepared by introducing chiral substituents or by resolving racemic mixtures of atropisomers. Classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent can be employed.
Enantioselective Approaches: The development of enantioselective synthetic methods provides direct access to optically pure atropisomers. Asymmetric synthesis of binaphthyl derivatives often relies on the use of chiral catalysts in oxidative coupling reactions. nih.govacs.orgmdpi.com For instance, copper or iron complexes with chiral ligands have been shown to effectively catalyze the enantioselective oxidative coupling of naphthols. semanticscholar.orgrsc.org Similar strategies could be adapted for the synthesis of chiral binaphthyl analogues of this compound.
Another approach involves the use of chiral directing groups to control the stereochemistry of C-H functionalization reactions. mdpi.com This strategy allows for the enantioselective introduction of functional groups, which can then be used to construct chiral architectures.
The following table summarizes potential strategies for the synthesis of chiral this compound derivatives.
| Approach | Method | Potential Chiral Products |
| Resolution | Formation of diastereomeric salts | Enantiomerically pure this compound atropisomers |
| Asymmetric Synthesis | Chiral catalyst-mediated oxidative coupling | Enantiomerically enriched binaphthyl derivatives of this compound |
| Chiral Auxiliary | Use of a chiral directing group for functionalization | Chiral functionalized this compound derivatives |
Incorporation into Advanced Molecular Architectures
The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the construction of advanced molecular architectures, such as polymers and metal-organic frameworks (MOFs).
Polymers: Functionalized this compound derivatives can be incorporated into polymer chains to create materials with tailored optical and electronic properties. For example, di-functionalized derivatives can be used as monomers in polymerization reactions. Oxidative polycondensation is a method that has been used to polymerize amino-naphthol derivatives. uludag.edu.tr A similar approach could be applied to appropriately functionalized this compound monomers.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.comresearchgate.netossila.com By introducing coordinating functional groups, such as carboxylates or nitrogen-containing heterocycles, onto the this compound scaffold, it can be used as a ligand for the synthesis of novel MOFs. The rigid and extended aromatic structure of the ligand can lead to MOFs with high porosity and interesting photophysical properties. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic ligand are reacted in a suitable solvent at elevated temperatures. nih.gov
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 8-Phenylnaphthalen-1-ol in solution. emerypharma.com It offers detailed information about the chemical environment of each proton and carbon atom.
High-resolution 1D and 2D NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical shift, integration, and multiplicity of protons. emerypharma.com For phenols, the hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being influenced by solvent, concentration, and temperature. libretexts.orglibretexts.org The aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in distinct regions of the spectrum, with their splitting patterns revealing the coupling between adjacent protons. libretexts.orgmdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are characteristic of the type of carbon (e.g., aromatic, hydroxyl-bearing). rsc.org
2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity. COSY reveals ¹H-¹H coupling networks, aiding in the assignment of protons within the phenyl and naphthalenyl ring systems. emerypharma.com HSQC correlates directly bonded ¹H and ¹³C atoms, facilitating the unambiguous assignment of carbon signals. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range ¹H-¹³C couplings, which is crucial for confirming the connection between the phenyl and naphthalen-1-ol moieties.
A representative, though not specific to this exact molecule, set of expected NMR data is presented below.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (Aromatic) | 7.0 - 8.0 | m | Complex multiplets due to overlapping signals from both rings. |
| ¹H (OH) | 4.0 - 7.0 | br s | Broad singlet, chemical shift is variable. libretexts.orglibretexts.org |
| ¹³C (Aromatic) | 110 - 155 | Multiple signals expected for the 16 aromatic carbons. | |
| ¹³C (C-OH) | 150 - 160 | The carbon atom bonded to the hydroxyl group is expected in this region. |
Note: This table is predictive and based on general principles of NMR spectroscopy for similar aromatic phenols. Actual experimental values may vary.
To overcome challenges in signal assignment, particularly in complex molecules, isotopic labeling can be employed. sigmaaldrich.com Strategically replacing certain atoms with their isotopes, such as ¹³C or Deuterium (²H), simplifies the NMR spectra and aids in structural confirmation. nih.govibs.fr For instance, selective deuteration of the phenyl ring would lead to the disappearance of corresponding signals in the ¹H NMR spectrum, confirming their original assignment. While not commonly reported specifically for this compound, this technique is a powerful tool in the arsenal (B13267) of NMR spectroscopy for complex aromatic compounds. armar-europa.deacs.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₂O). rsc.orgnih.gov
Electron ionization (EI) is a common technique where the molecule is bombarded with electrons, causing it to fragment in a reproducible manner. nist.gov The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. For phenols, characteristic fragmentation pathways include the loss of a hydrogen atom, a CO molecule, and cleavages within the aromatic rings. libretexts.orglibretexts.org Electrospray ionization (ESI) is a softer ionization technique often used in conjunction with liquid chromatography (LC-MS) to analyze the compound. jmbfs.orgresearchgate.net
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M]⁺ | 220.0888 | Molecular Ion |
| [M-H]⁺ | 219.0810 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 191.0861 | Loss of a formyl radical |
| [C₁₀H₇]⁺ | 127.0548 | Naphthyl fragment |
| [C₆H₅]⁺ | 77.0391 | Phenyl fragment |
Note: The fragmentation pattern is predictive and based on common fragmentation pathways for aromatic phenols.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound. smu.eduuzh.ch These two techniques are often complementary. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The broadness of this peak is due to hydrogen bonding. Sharp peaks in the 1450-1650 cm⁻¹ region are attributed to C=C stretching vibrations within the aromatic rings. C-O stretching vibrations are typically observed in the 1000-1260 cm⁻¹ range. tu-chemnitz.de
Raman Spectroscopy: In Raman spectroscopy, the C=C stretching vibrations of the aromatic rings are expected to produce strong signals. ua.es The O-H stretch is generally weak in Raman spectra. The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule. americanpharmaceuticalreview.comresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H | 3200-3600 (broad) | Weak | Stretching |
| C-H (aromatic) | 3000-3100 (sharp) | Strong | Stretching |
| C=C (aromatic) | 1450-1650 (multiple sharp bands) | Strong | Stretching |
| C-O | 1000-1260 | Moderate | Stretching |
Note: The frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Electronic Spectroscopy (UV-Vis Absorption and Emission)
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption and emission of light in the ultraviolet (UV) and visible (Vis) regions. libretexts.orgekb.eg
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV region, which are due to π→π* transitions within the extended aromatic system of the naphthalene and phenyl rings. edinst.com The position and intensity of these bands can be influenced by the solvent polarity. ekb.eg
Emission (Fluorescence) Spectroscopy: Upon excitation with UV light, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum, but shifted to longer wavelengths (a phenomenon known as the Stokes shift). researchgate.net The fluorescence properties are sensitive to the molecular environment and can provide information about the excited state of the molecule. Naphthalene derivatives are known for their fluorescent properties. ekb.eg
Interactive Data Table: Expected Electronic Spectroscopy Data for this compound
| Spectroscopy | Wavelength Range (nm) | Transition Type | Notes |
| UV-Vis Absorption | 250 - 350 | π→π* | Multiple bands are expected due to the complex aromatic system. nih.govrsc.org |
| Fluorescence Emission | 350 - 450 | The exact emission maximum will depend on the excitation wavelength and solvent. researchgate.net |
Note: The wavelength ranges are estimations based on similar aromatic compounds.
Computational and Theoretical Chemistry Studies of 8 Phenylnaphthalen 1 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 8-Phenylnaphthalen-1-ol. researchgate.net DFT methods are used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data based on typical values for related phenylnaphthalene and naphthol derivatives as a reference for a hypothetical DFT calculation.
| Parameter | Symbol | Definition | Predicted Value (Illustrative) |
| Highest Occupied Molecular Orbital Energy | EHOMO | --- | -5.8 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | --- | -1.2 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.6 eV |
| Ionization Potential | I | -EHOMO | 5.8 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Global Hardness | η | (I - A) / 2 | 2.3 eV |
| Global Softness | S | 1 / η | 0.43 eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 3.5 eV |
The distribution of the HOMO and LUMO across the molecular structure would likely show the HOMO concentrated on the electron-rich naphthol ring system, particularly near the hydroxyl group, while the LUMO may be distributed across the phenyl and naphthalene (B1677914) moieties. This distribution is key to predicting sites for electrophilic and nucleophilic attack.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the reaction pathways for the synthesis of complex molecules. The synthesis of this compound is often achieved through methods like the ruthenium-catalyzed C-H arylation of 1-naphthol (B170400). sci-hub.sersc.org DFT calculations can be employed to explore the mechanism of such reactions, identifying intermediates and transition states along the reaction coordinate. smu.edu
The general approach involves:
Reactant and Product Optimization : The geometries of the reactants (e.g., 1-naphthol, an aryl halide) and the final product (this compound) are optimized to find their lowest energy structures.
Transition State Search : A search for the transition state (TS) structure for each elementary step of the proposed mechanism is conducted. This is a first-order saddle point on the potential energy surface.
Frequency Calculation : Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aip.org
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation maps the path from the transition state down to the connected reactant and product (or intermediate), confirming that the located TS is correct for the specific reaction step. aip.org
Table 2: Hypothetical Energy Profile for a Key Step in the Synthesis of this compound (Illustrative) This table illustrates a hypothetical energy profile for the C-C bond-forming reductive elimination step, based on general principles of catalytic cycles.
| Species | Description | Relative Energy (kcal/mol) |
| Intermediate | Pre-reductive elimination complex | 0.0 |
| Transition State | C-C bond formation TS | +15.5 |
| Product Complex | Post-reductive elimination complex | -5.2 |
Analysis of Conformational Preferences and Steric Interactions
The three-dimensional structure of this compound is dominated by the rotational freedom of the phenyl group relative to the naphthalene core. The substitution at the C8 position introduces significant steric hindrance, particularly with the hydroxyl group at the C1 position. This peri interaction strongly influences the molecule's conformational preferences.
Computational methods can be used to generate a potential energy surface by calculating the molecule's energy as a function of the dihedral angle (θ) between the planes of the phenyl and naphthalene rings. This analysis reveals the most stable conformation (the global minimum on the surface) and the energy barriers to rotation. Studies on 1-phenylnaphthalene (B165152) and 2-phenylnaphthalene (B165426) have shown that conjugation between the aromatic rings is a key factor, with a preference for more planar arrangements unless prevented by steric clash. ua.ptnist.gov In this compound, the steric repulsion between the ortho-hydrogens of the phenyl ring and the C1-hydroxyl group forces the phenyl ring to rotate significantly out of the plane of the naphthalene system. The optimal dihedral angle represents a balance between maximizing π-conjugation (favoring planarity) and minimizing steric strain (favoring a perpendicular arrangement).
A detailed computational scan would likely reveal a high rotational barrier. The most stable conformer would adopt a significantly twisted geometry. A similar phenomenon is observed in cis-1-naphthol, where close-contact H-H interactions lead to a non-planar structure.
Table 3: Hypothetical Rotational Energy Profile for this compound This table provides illustrative data for the relative energy as a function of the dihedral angle (θ) between the phenyl and naphthalene rings.
| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Notes |
| 0° | High (e.g., >20) | Severe steric clash (eclipsed conformation) |
| 30° | Moderate | Steric strain decreasing |
| 60° | Low (e.g., ~0.5) | Near-minimum energy conformation |
| 75° | Minimum (0.0) | Most stable, optimized balance of forces |
| 90° | Low (e.g., ~1.0) | Orthogonal, reduced conjugation |
| 120° | High | Rotational barrier |
Prediction of Spectroscopic Parameters
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) and UV-Vis spectra. Experimental ¹H and ¹³C NMR data for this compound are available from synthetic studies. sci-hub.sersc.org
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts. The process involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)) and then performing the GIAO calculation at the same or a higher level. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted chemical shifts with experimental values serves as a stringent test of the accuracy of the computed molecular structure.
UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions. For this compound, TD-DFT would predict the π-π* transitions characteristic of its extended aromatic system. Theoretical studies on phenylnaphthalenes have successfully correlated calculated transitions with experimental triplet-triplet absorption spectra.
Table 4: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (δ) for this compound Experimental data sourced from reference sci-hub.se. Predicted values are illustrative of a typical GIAO calculation result.
| Carbon Atom | Experimental δ (ppm) sci-hub.se | Predicted δ (ppm) (Illustrative) |
| C1 | 153.0 | 154.1 |
| C2 | 111.8 | 112.5 |
| C3 | 121.0 | 121.8 |
| C4 | 124.8 | 125.3 |
| C4a | 121.3 | 122.0 |
| C5 | 126.9 | 127.4 |
| C6 | 128.5 | 129.0 |
| C7 | 129.0 | 129.5 |
| C8 | 135.7 | 136.2 |
| C8a | 136.2 | 136.8 |
| C1' (Phenyl) | 141.4 | 142.0 |
| C2'/C6' (Phenyl) | 129.5 | 130.1 |
| C3'/C5' (Phenyl) | 128.7 | 129.2 |
| C4' (Phenyl) | 128.6 | 129.1 |
Applications of 8 Phenylnaphthalen 1 Ol in Advanced Chemical Research
Utility as Synthetic Building Blocks for Complex Organic Molecules
The strategic arrangement of functional groups in 8-phenylnaphthalen-1-ol makes it an ideal precursor for the construction of more elaborate molecular architectures, particularly polycyclic aromatic hydrocarbons and naphthoquinones.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are significant in materials science and are also studied for their presence in fossil fuels and as products of incomplete combustion. wikipedia.orgafirm-group.com The synthesis of specific, well-defined PAHs is a key area of research.
The structure of this compound provides a ready-made framework for the synthesis of larger PAH systems. Through intramolecular cyclization reactions, the phenyl and naphthalenol moieties can be fused to create more extended polycyclic systems. These reactions are often promoted by acid catalysts or thermal conditions, leading to the formation of new carbon-carbon bonds and the expansion of the aromatic system. For instance, derivatives of this compound can be envisioned to undergo cyclodehydration reactions to form benzo[a]fluorene or other related structures. The ability to generate complex PAHs from relatively simple starting materials is a significant advantage in synthetic organic chemistry. researchgate.net
Research has demonstrated that related phenylnaphthalene structures can serve as precursors to PAHs. For example, palladium-catalyzed reactions have been employed for the synthesis of complex aromatic compounds from simpler building blocks. researchgate.net
Naphthoquinones are a class of compounds based on a naphthalene (B1677914) skeleton with two ketone groups. ijfmr.com These compounds are of significant interest due to their presence in natural products and their wide range of biological activities. nih.gov The synthesis of novel naphthoquinone derivatives is an active area of research. ijfmr.comlookchem.com
This compound can be readily oxidized to the corresponding 8-phenyl-1,4-naphthoquinone. The hydroxyl group of the naphthalenol makes it susceptible to oxidation by a variety of reagents. This transformation is a key step in accessing a range of phenyl-substituted naphthoquinones. The resulting 8-phenyl-1,4-naphthoquinone can then be further functionalized to create a library of derivatives with potentially interesting biological or material properties. The presence of the phenyl group can influence the electronic properties and steric environment of the naphthoquinone core, leading to unique reactivity and characteristics. Recent studies have highlighted the synthesis of various naphthoquinone derivatives, showcasing the versatility of these synthetic routes. researchgate.net
Table 1: Examples of Naphthoquinone Synthesis
| Starting Material | Product | Relevance |
|---|---|---|
| 2-phenylnaphthalen-1-ol | 2-phenyl-1,4-naphthoquinone | Demonstrates the oxidation of a phenylnaphthalenol to a naphthoquinone. researchgate.net |
Ligand Design and Catalyst Development in Organic Synthesis
The development of new ligands is crucial for advancing the field of catalysis, particularly in asymmetric synthesis and metal-catalyzed cross-coupling reactions. eie.grresearchgate.net The structure of this compound offers a valuable scaffold for the design of novel ligands.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical and fine chemical industries. wiley-vch.deau.dkmdpi.com The development of new chiral ligands is essential for expanding the scope and efficiency of asymmetric transformations. nih.gov
Derivatives of this compound, where the hydroxyl group is modified or the aromatic rings are functionalized, can serve as chiral ligands for a variety of metal-catalyzed asymmetric reactions. The inherent chirality of appropriately substituted derivatives, combined with the steric bulk of the phenyl and naphthyl groups, can create a well-defined chiral environment around a metal center. This can lead to high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The tunability of the ligand structure, by introducing different substituents, allows for the fine-tuning of the catalyst's performance for a specific reaction.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.dethieme-connect.com Ligands play a critical role in these reactions, influencing the stability, activity, and selectivity of the metal catalyst. researchgate.net
Phosphine derivatives of this compound can act as effective ligands in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The steric and electronic properties of these ligands can be tailored by modifying the substituents on the phenyl and naphthalene rings. This allows for the optimization of the catalytic system for specific substrates, potentially leading to higher yields, faster reaction times, and improved catalyst stability. The bulky nature of the phenylnaphthalenyl group can promote the reductive elimination step in the catalytic cycle, which is often rate-limiting.
Materials Science Applications
The photophysical and electronic properties of aromatic compounds make them attractive for applications in materials science. researchgate.net this compound and its derivatives possess characteristics that make them suitable for investigation in this field.
The extended π-conjugated system of this compound suggests potential for applications in organic electronics. guidechem.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The ability to tune the electronic properties through chemical modification allows for the design of materials with specific energy levels, facilitating efficient charge transport and light emission. The thermal stability and processability of these materials are also important considerations for their practical application.
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 13359-33-8 | C₁₆H₁₂O |
| Naphthalene | 91-20-3 | C₁₀H₈ |
| Benzo[a]fluorene | 238-84-6 | C₁₇H₁₂ |
| 8-Phenyl-1,4-naphthoquinone | Not available | C₁₆H₁₀O₂ |
| 2-Phenylnaphthalen-1-ol | 36245-29-3 | C₁₆H₁₂O |
| 2-Phenyl-1,4-naphthoquinone | 2348-77-8 | C₁₆H₁₀O₂ |
| 1,4-Naphthoquinone | 130-15-4 | C₁₀H₆O₂ |
Functional Dyes and Optoelectronic Materials
While direct applications of this compound as a functional dye are not extensively documented, its core structure is of significant interest in the field of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The principle of using phenylnaphthalene scaffolds is evident in the development of related compounds. For instance, isomers such as 3-phenylnaphthalen-1-ol (B2419528) are commercially cataloged as OLED intermediates, indicating the suitability of the phenylnaphthalenol framework for such applications. google.comevonik.com
The utility of such aromatic structures is further highlighted by research into various derivatives for use in electronic devices. Pyrimidine and phenanthroimidazole derivatives, which share structural features with phenylnaphthalenes, have been successfully synthesized and investigated as emitters in OLEDs. googleapis.comscispace.com These classes of compounds are valued for their thermal stability and charge-transporting capabilities. For example, specific phenanthroimidazole derivatives have been used as a functional layer in highly efficient OLEDs, significantly improving device performance. scispace.com
Furthermore, the photophysical properties of related naphthalimide dyes, which also feature the naphthalene core, have been studied extensively. spbftu.ru These studies provide insight into how modifications to the naphthalene system can tune fluorescence and photostability, properties that are critical for the performance of functional dyes and materials. The investigation of various quinolinate derivatives, another related class of aromatic compounds, for their photophysical and electrochemical properties further underscores the potential of complex aromatic structures in developing luminescent materials for OLEDs and other optical applications. lookchem.com The research into these related structures suggests that the this compound scaffold is a promising candidate for the design of new materials for optoelectronics.
Components in Chiral Materials and Supramolecular Assemblies
A significant application of the this compound framework is in the synthesis of complex, multi-layered chiral molecules. The key precursor for this work is (8-phenylnaphthalen-1-yl)boronic acid, a direct derivative of this compound. This boronic acid serves as a crucial building block in asymmetric Suzuki-Miyaura coupling reactions to construct molecules with three-dimensional (3D) chirality. agropages.com
Research has demonstrated the enantioselective assembly of "sandwich-shaped" organic molecules using this approach. Current time information in Singapore. In a typical synthetic strategy, a chiral boronic acid, such as (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid, is coupled with a planar central unit like a dibromo-substituted benzo[c] agropages.comCurrent time information in Singapore.researchgate.netthiadiazole derivative. Current time information in Singapore.aksci.com This dual coupling reaction asymmetrically constructs two new carbon-carbon bonds, leading to the formation of diastereomeric products with a distinct, folded 3D structure.
The steric bulk of the 8-phenylnaphthalenyl group plays a critical role in controlling the folding and the resulting chirality of the final molecule. The diastereomeric products of these reactions can often be separated by chromatography, providing access to optically pure, complex chiral structures. These molecules are of interest not only for their unique structural properties but also for their potential applications in materials science, including as chiral sensors or in optoelectronics, with some derivatives exhibiting aggregation-induced emission (AIE) properties. agropages.com
Table 1: Diastereoselective Synthesis of Multi-layer 3D Chiral Amides via Dual Suzuki-Miyaura Coupling
| Chiral Boronic Acid Precursor | Central Bridge Template | Diastereomeric Ratio (dr) | Combined Yield | Reference |
|---|---|---|---|---|
| (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid | 4,7-bis(8-bromonaphthalen-1-yl)benzo[c] agropages.comCurrent time information in Singapore.researchgate.netthiadiazole | 1.49:1 | 48% | Current time information in Singapore.aksci.com |
| Chiral 1-arylethylamine-derived boronic acids (branched) | 4,7-bis(8-bromonaphthalen-1-yl)benzo[c] agropages.comCurrent time information in Singapore.researchgate.netthiadiazole | up to 2.17:1 | up to 70% | Current time information in Singapore. |
| (R)-(8-(4-((1-phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic acid | Naphtho[2,3-c] agropages.comCurrent time information in Singapore.researchgate.netthiadiazole-4,9-diyldiboronate derivative | 1.6:1 | 45% | agropages.com |
Intermediates in Agrochemical and Industrial Chemical Production
This compound is supplied by chemical manufacturers for use as a research chemical and as an intermediate in the synthesis of other molecules, including active pharmaceutical ingredients (APIs). agropages.com While its direct, large-scale application as an industrial or agrochemical intermediate is not widely documented in public literature, the chemical class to which it belongs is highly relevant to these sectors.
Phenols, in general, are crucial intermediates for a vast range of industrial syntheses, from plastics like phenol-formaldehyde resins to pharmaceuticals. More specifically, structures related to this compound have established uses in agriculture. For example, 8-hydroxyquinoline (B1678124) and its halogenated derivatives are well-known for their potent fungicidal and bactericidal properties and are used to control various plant diseases. spbftu.ru This demonstrates the potential of the 8-hydroxynaphthyl motif as a pharmacophore in the design of new agrochemicals.
Furthermore, synthetic methodologies such as annulative π-extension (APEX) reactions, which are applicable to derivatives like 1-halo-8-arylnaphthalenes, are considered to have significant potential for impacting the agrochemical and pharmaceutical industries by providing novel routes to complex fused aromatic systems. aksci.com The availability of this compound as a starting material for creating more complex derivatives, combined with the proven utility of related structures, suggests its potential as a precursor for future industrial and agrochemical compounds, even if specific examples are not yet prevalent.
Emerging Research Frontiers and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The drive towards "green chemistry" has profoundly influenced the synthesis of complex molecules like 8-phenylnaphthalen-1-ol. researchgate.netmdpi.comfraunhofer.de A primary focus is the development of synthetic pathways that are not only efficient but also environmentally benign and atom-economical. science-revision.co.ukibchem.com Atom economy, a concept that measures how efficiently reactants are converted into the desired product, is a key metric in this endeavor. ibchem.comscribd.com Reactions with high atom economy minimize waste by design, a cornerstone of sustainable industrial processes. science-revision.co.ukibchem.com
A significant advancement in this area is the move away from traditional multi-step syntheses, which often involve pre-functionalization and protection/deprotection steps, towards more direct C-H activation strategies. nih.govrutgers.eduacsgcipr.org These methods streamline the synthesis by directly coupling a phenyl group to the naphthol backbone, avoiding the need for halogenated intermediates or organometallic reagents that generate stoichiometric waste. nih.govacsgcipr.org
Recent research has highlighted the efficacy of transition metal catalysis for this purpose. For instance, palladium-catalyzed C-H arylation was an early breakthrough, though it was often limited to aryl iodides. nih.govsci-hub.se More recently, ruthenium-catalyzed methods have emerged, demonstrating broader substrate scope, including less reactive aryl bromides and various heteroaryl halides, and greater functional group tolerance. nih.govsci-hub.se These ruthenium-catalyzed reactions represent a more atom-economical and sustainable route to this compound and its derivatives. sci-hub.se
Table 1: Comparison of Catalytic Systems for C-H Arylation of 1-Naphthol (B170400)
| Catalyst System | Advantages | Limitations | Key Findings |
|---|---|---|---|
| Palladium-based | Enabled initial exploration of 8-aryl-1-naphthols via C-H activation. nih.gov | Often limited to highly reactive aryl iodides; lower functional group tolerance. nih.govsci-hub.se | Paved the way for more advanced catalytic methods. |
| Ruthenium-based | Broader substrate scope (aryl iodides and bromides), tolerates more functional groups (anilines, heterocycles). nih.gov | Requires specific base combinations (carbonate and acetate). sci-hub.se | Offers higher yields and greater versatility for synthesizing complex derivatives. nih.govsci-hub.se |
| Rhodium-based | Effective for cascade annulations and accessing related polycyclic structures. dicp.ac.cnresearchgate.netresearchgate.net | Can lead to different products (e.g., naphtho[1,8-bc]pyrans) depending on reactants. dicp.ac.cn | Demonstrates potential for constructing highly complex molecules from simple precursors. bohrium.com |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, the inherent reactivity of the this compound scaffold is a fertile ground for discovery. The hydroxyl group and the electronically rich naphthalene (B1677914) core provide multiple sites for further functionalization. Researchers are actively exploring new reactions that can transform this molecule into more complex and valuable structures.
One promising avenue is the use of the naphthol hydroxyl group to direct further C-H functionalization at other positions on the aromatic rings. This strategy allows for the precise installation of additional functional groups, leading to a rapid increase in molecular complexity. nih.gov For example, rhodium-catalyzed oxidative annulation reactions can convert 1-naphthols into highly fluorescent naphtho[1,8-bc]pyrans, demonstrating a pathway to novel photochemically active materials. dicp.ac.cn
Furthermore, the unique steric environment around the C8-phenyl bond influences the molecule's conformational properties and can be exploited to achieve atroposelective synthesis, creating chiral molecules with potential applications in asymmetric catalysis and materials science. The transformation of this compound into polycyclic aromatic hydrocarbons like fluoranthenes also highlights its utility as a versatile intermediate in organic synthesis. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis
The principles of modern process development are increasingly being applied to the synthesis of specialty chemicals like this compound. Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages, including enhanced safety, better process control, and easier scalability. fraunhofer.de The integration of catalytic C-H activation methods with flow reactors could enable more efficient and consistent production of this compound.
High-throughput synthesis and screening techniques are also poised to accelerate research in this area. fraunhofer.de By using parallel reactor systems, chemists can rapidly test a wide array of catalysts, reaction conditions, and substrates. fraunhofer.de This approach is particularly valuable for optimizing the sustainable synthetic routes discussed earlier, allowing for the quick identification of the most effective and greenest reaction parameters. For instance, a high-throughput screening could efficiently evaluate various ruthenium catalysts and base combinations to maximize the yield and atom economy of the C-H arylation of 1-naphthol.
Computational-Guided Design of Novel Functional Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. By using techniques like Density Functional Theory (DFT), researchers can predict the electronic structure, photophysical properties, and reactivity of hypothetical this compound derivatives before they are synthesized in the lab.
This in silico approach can guide synthetic efforts towards derivatives with enhanced characteristics for specific applications. For example, computational models can help identify substituents on the phenyl or naphthyl rings that would tune the molecule's emission wavelength for use in Organic Light Emitting Diodes (OLEDs). Similarly, modeling can predict how structural modifications would affect the molecule's ability to act as a ligand for a specific metal, aiding in the design of new catalysts. This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional materials and reduces the trial-and-error nature of traditional chemical research.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The C-H activation and annulation reactions used to synthesize and functionalize this compound often proceed through short-lived transient species and reaction intermediates, such as organometallic complexes. researchgate.net
Advanced spectroscopic and analytical techniques are required to detect and characterize these fleeting species. Time-resolved spectroscopy, in situ reaction monitoring (e.g., via NMR or IR spectroscopy), and advanced mass spectrometry techniques can provide snapshots of the reaction as it progresses. For example, identifying the structure of the key rhodacycle or ruthenacycle intermediate in a C-H activation cascade could provide critical insights into the factors controlling the reaction's selectivity and efficiency. researchgate.net This knowledge allows chemists to rationally modify reaction conditions or catalyst structures to favor desired pathways and suppress unwanted side reactions, leading to more robust and efficient syntheses.
Q & A
Q. What synthetic routes are recommended for preparing 8-Phenylnaphthalen-1-ol?
- Methodological Answer : A common approach involves hydroxylamine-mediated cyclization or Friedel-Crafts alkylation. For example, hydroxylamine hydrochloride can react with substituted naphthol derivatives in the presence of KOH under reflux in ethanol (12–24 hours), followed by neutralization with acetic acid . Alternative routes may employ electrophilic aromatic substitution using phenyl groups, with Lewis acids like AlCl₃ as catalysts. Purification typically involves column chromatography with silica gel and characterization via melting point analysis and NMR .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify aromatic proton environments and substituent effects. For instance, the phenolic -OH group typically appears as a singlet near δ 5–6 ppm. Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M]⁺ at m/z 234 for C₁₆H₁₂O) . IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches. Cross-reference with computational predictions (e.g., InChIKey/SMILES) ensures accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA guidelines for phenolic compounds: use PPE (gloves, goggles), work in a fume hood, and avoid dermal exposure. Toxicity assessments should align with OECD Test Guidelines 423 , including acute oral toxicity studies in rodents. Storage requires inert atmospheres (argon) and amber glass to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer : Conduct systematic meta-analyses of existing data, focusing on variables like assay conditions (e.g., cell lines, concentrations). For example, discrepancies in antimicrobial activity may arise from differences in MIC testing protocols. Use dose-response curves and statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Replicate experiments under standardized conditions .
Q. What computational strategies model the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potentials. Software like Gaussian or ORCA can simulate substituent effects on aromaticity. Validate results against experimental UV-Vis spectra (200–400 nm) .
Q. How to design a study assessing regioselectivity in electrophilic substitutions of this compound?
- Methodological Answer : Use competitive reaction systems with nitrosonium (NO⁺) or acylating agents. Monitor product ratios via HPLC or GC-MS. For example, compare nitration at the 4- vs. 6-positions using HNO₃/H₂SO₄. Computational modeling (frontier molecular orbital theory) predicts preferential attack sites .
Data Analysis and Reproducibility
Q. How to address inconsistencies in chromatographic data for this compound?
- Methodological Answer : Optimize GC-MS parameters : Use HP-5MS or CP-Sil 5 CB columns with temperature ramps (e.g., 50°C to 300°C at 10°C/min). Compare retention indices with NIST database entries. For HPLC, employ C18 columns and gradient elution (water:acetonitrile) with diode-array detection (λ = 254 nm) .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document reaction parameters rigorously: solvent purity, catalyst batch, and temperature control (±1°C). Use reaction monitoring tools (TLC, in-situ IR). Share raw data (e.g., NMR FID files) via repositories like Zenodo. Adhere to FAIR data principles for metadata annotation .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 234.27 g/mol | |
| Melting Point | 145–148°C (lit.) | |
| Key NMR Shifts (¹H) | δ 6.8–8.2 (aromatic), δ 5.2 (-OH) | |
| Retention Index (GC-MS) | 1895 (HP-5MS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
